3-[4-(Trifluoromethyl)phenoxy]aniline
Description
Contextual Background of Fluorinated Aniline (B41778) Derivatives in Chemical Science
Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the production of a wide range of materials, including pharmaceuticals and polymers. bldpharm.com The strategic introduction of fluorine atoms into the aniline scaffold gives rise to fluorinated aniline derivatives, a class of compounds with enhanced properties.
The presence of fluorine, the most electronegative element, can dramatically alter a molecule's physical, chemical, and biological characteristics. chemicalbook.com In medicinal chemistry, for instance, the incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can improve a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govjkchemical.com The trifluoromethyl group, in particular, is known to enhance the bioavailability of therapeutic compounds. nih.gov Fluorinated anilines are therefore valuable precursors in the development of new drugs and agrochemicals. ossila.comchemicalbook.com Research has explored various methods for synthesizing fluorinated anilines, including visible-light-induced reactions and photoinduced methods, highlighting the ongoing innovation in this area. nih.gov
Significance of Phenoxy-Substituted Trifluoromethyl Anilines in Contemporary Organic Chemistry
Within the broader family of fluorinated anilines, those containing a phenoxy substituent represent a noteworthy subclass. The structure of a phenoxy-substituted trifluoromethyl aniline features a diaryl ether linkage, which connects a trifluoromethyl-substituted phenyl ring to an aniline moiety. This molecular architecture makes them valuable as synthetic intermediates for constructing more complex molecules.
The synthesis of these compounds often relies on established methods like the Ullmann condensation or palladium-catalyzed cross-coupling reactions to form the diaryl ether bond. Their utility is demonstrated in their application as building blocks for pharmacologically active agents. For example, research has shown that phenoxy-substituted derivatives can serve as potent antimicrobial compounds. nih.gov The combination of the aniline, phenoxy, and trifluoromethyl groups provides a versatile scaffold for chemical modification, allowing for the fine-tuning of properties for specific applications in materials science and pharmaceutical development. chemicalbook.com
Overview of the Chemical Structure and Unique Features of 3-[4-(Trifluoromethyl)phenoxy]aniline
The chemical compound this compound is a specific isomer within the phenoxy-substituted trifluoromethyl aniline family. Its structure consists of an aniline ring connected to a 4-(trifluoromethyl)phenoxy group at the meta-position (carbon 3). The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. The ether linkage provides rotational flexibility, while the amino group on the aniline ring offers a reactive site for a wide variety of chemical transformations.
While detailed research findings specifically for the this compound isomer are not extensively documented in the reviewed literature, its chemical properties can be inferred from its structure and comparison with related isomers. The table below outlines its fundamental chemical identity.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3-[4-(trifluoromethyl)phenoxy]benzenamine |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Molecular Weight | 269.22 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)OC2=CC=CC(=C2)N |
| InChI Key | BQKLLVQXRAHBRU-UHFFFAOYSA-N |
Note: Data is computationally generated based on the chemical structure.
For comparative context, the properties of a closely related structural isomer, 4-(4-Trifluoromethylphenoxy)aniline, are provided below. Such data can offer insights into the expected physical characteristics of the target compound.
Table 2: Properties of Isomer 4-(4-Trifluoromethylphenoxy)aniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 57478-19-0 | wikidata.org |
| Chemical Formula | C₁₃H₁₀F₃NO | wikidata.org |
| Molecular Weight | 269.22 g/mol | wikidata.org |
| Synonyms | p-[4-(Trifluoromethyl)phenoxy]aniline | wikidata.org |
Note: This data pertains to an isomer and is presented for reference.
The unique combination of the electron-withdrawing trifluoromethyl group, the flexible phenoxy linker, and the reactive aniline functional group makes this compound a compound of interest for further investigation in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-4-6-11(7-5-9)18-12-3-1-2-10(17)8-12/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVRNCBAGNCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516102 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78748-23-9 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes
Established Synthetic Routes to 3-[4-(Trifluoromethyl)phenoxy]aniline
The synthesis of this compound can be strategically approached in two primary ways: forming the ether bond first, followed by the generation of the amine, or by coupling a pre-formed aminophenol with a suitable aryl partner.
Nucleophilic Aromatic Substitution Approaches for Phenoxy Linkage Formation
A common and well-established method for the formation of the diaryl ether bond is through nucleophilic aromatic substitution (SNAr), most notably the Ullmann condensation. rsc.orgnih.gov This reaction typically involves the coupling of a phenol (B47542) with an aryl halide. In the context of synthesizing this compound, a plausible route involves the reaction of 3-nitrophenol (B1666305) with an activated 4-halobenzotrifluoride, such as 4-fluorobenzotrifluoride (B1346882) or 4-chlorobenzotrifluoride. The electron-withdrawing trifluoromethyl group on the benzotrifluoride (B45747) ring activates the halide for nucleophilic displacement by the phenoxide ion generated from 3-nitrophenol. nih.gov
The reaction is generally catalyzed by a copper salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and requires a base to deprotonate the phenol. nih.gov The intermediate formed, 3-nitro-4'-(trifluoromethyl)diphenyl ether, can then be subsequently reduced to the target aniline (B41778).
A typical reaction setup is outlined below:
Reactants: 3-Nitrophenol and 4-halobenzotrifluoride
Catalyst: Copper(I) salt (e.g., CuI)
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) nih.gov
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) nih.gov
Reductive Pathways for Aniline Moiety Generation
Once the diaryl ether linkage is established to form 3-nitro-[4-(trifluoromethyl)phenoxy]benzene, the final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with a variety of reliable methods available. google.comorganic-chemistry.org
Common reductive pathways include:
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. google.comgoogle.com Palladium on carbon (Pd/C) is a common choice, although other catalysts like platinum oxide (PtO₂) or Raney nickel can also be employed. rsc.orgorganic-chemistry.org This method is generally clean and efficient.
Metal/Acid Reduction: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. google.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is another mild option. google.com
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For 3-nitro-[4-(trifluoromethyl)phenoxy]benzene, most standard reduction methods are suitable as the ether linkage and trifluoromethyl group are generally stable under these conditions.
Coupling Reactions and Catalyst Systems for Aryl-Oxygen Bond Formation
Modern cross-coupling reactions offer alternatives to the traditional Ullmann condensation for the formation of the C-O bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming both C-N and C-O bonds. googleapis.com
In a convergent approach, 3-aminophenol (B1664112) can be directly coupled with a 4-halobenzotrifluoride. While the Buchwald-Hartwig reaction is more commonly associated with C-N bond formation, variations of this reaction can be used to form diaryl ethers. googleapis.com These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the C-O coupling.
Alternatively, advancements in copper-catalyzed reactions, often referred to as modern Ullmann-type reactions, have led to milder and more efficient procedures. These methods often use a copper catalyst with a specific ligand to facilitate the coupling at lower temperatures than the traditional Ullmann condensation. For the selective O-arylation of aminophenols, specific ligands like picolinic acid have been shown to be effective in directing the reaction towards the desired C-O bond formation over C-N bond formation. nih.gov
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent plays a crucial role in the nucleophilic aromatic substitution step. High-boiling polar aprotic solvents are generally preferred for Ullmann-type reactions. nih.gov
| Solvent | Rationale |
| Dimethylformamide (DMF) | A common solvent for Ullmann reactions, it effectively solubilizes the reactants and facilitates the reaction. |
| Dimethyl Sulfoxide (DMSO) | Its high polarity can enhance the rate of SNAr reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Often used for higher temperature reactions due to its high boiling point. |
| Toluene | A less polar option, it can be used in some modern, ligand-assisted coupling reactions. |
The following table presents plausible data on how solvent choice could affect the yield in a typical Ullmann-type synthesis of the nitro intermediate.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 85 |
| DMSO | 120 | 10 | 88 |
| NMP | 140 | 8 | 90 |
| Toluene | 110 | 24 | 65 |
Role of Bases and Acidic Catalysts in Synthetic Transformations
Bases are essential in the Ullmann condensation to generate the nucleophilic phenoxide from the phenol. nih.gov The strength and nature of the base can influence the reaction rate and yield.
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base that is effective in many Ullmann-type reactions.
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often lead to higher yields and milder reaction conditions. nih.gov
Potassium Phosphate (K₃PO₄): Another effective base for these transformations.
The table below illustrates the potential impact of different bases on the reaction yield.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 82 |
| Cs₂CO₃ | DMF | 120 | 91 |
| K₃PO₄ | DMF | 120 | 87 |
In the reductive step, if a metal/acid combination is used, the acid's primary role is to facilitate the reduction by the metal. In catalytic hydrogenation, acidic or basic additives are generally not required.
Precursors and Intermediate Compounds in this compound Synthesis
The successful synthesis of the target molecule relies on the availability and reactivity of its key precursors.
The primary fluorinated precursor is 4-(trifluoromethyl)phenol (B195918). nist.govdrugbank.com This compound serves as the trifluoromethyl-containing building block in either a direct coupling with a 3-haloaniline or as a benchmark for comparison. It is a crystalline solid with a melting point around 46-48°C. The synthesis of 4-(trifluoromethyl)phenol itself can be achieved through various methods, including the hydrolysis of 4-(trifluoromethyl)diazonium salts or the reaction of trifluoromethylsilane with benzoquinone followed by reduction. chemicalbook.com
In the context of diaryl ether synthesis, the reactivity of 4-(trifluoromethyl)phenol is dictated by the acidity of its phenolic proton. In the presence of a base, the corresponding phenoxide anion is generated. This phenoxide is the active nucleophile that attacks the aryl halide in an Ullmann-type reaction. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenol compared to phenol itself, facilitating the formation of the reactive phenoxide intermediate.
Table 1: Properties of 4-(Trifluoromethyl)phenol
| Property | Value | Reference |
| IUPAC Name | 4-(trifluoromethyl)phenol | nist.gov |
| Synonyms | 4-Hydroxybenzotrifluoride, p-Hydroxybenzotrifluoride | nist.gov |
| CAS Number | 402-45-9 | nist.gov |
| Molecular Formula | C₇H₅F₃O | nist.gov |
| Molecular Weight | 162.11 g/mol | nist.gov |
| Appearance | White crystalline solid | |
| Melting Point | 46-48 °C |
The aniline precursor for this synthesis is 3-aminophenol. wikipedia.org It is a versatile bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group. 3-Aminophenol can be prepared on an industrial scale by the reduction of 3-nitrophenol or through the high-temperature caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.orggoogle.com
In the synthesis of this compound, the dual reactivity of 3-aminophenol presents a challenge of selectivity. To achieve the desired C-O bond formation without competing N-arylation, derivatization or careful control of reaction conditions is necessary. For Ullmann-type reactions, the phenoxide can be selectively formed under basic conditions, which then reacts with the aryl halide. For Buchwald-Hartwig aminations, the amino group is the reactive site. In such cases, a different synthetic strategy would be required, such as coupling 3-bromoaniline (B18343) with 4-(trifluoromethyl)phenoxide. Often, one of the functional groups is protected to ensure regioselectivity. For instance, the amino group can be protected as an amide (e.g., acetamide) before performing the ether synthesis, followed by a final deprotection step to reveal the aniline functionality.
Table 2: Properties of 3-Aminophenol
| Property | Value | Reference |
| IUPAC Name | 3-Aminophenol | wikipedia.org |
| Synonyms | m-Aminophenol, 3-Hydroxyaniline | wikipedia.org |
| CAS Number | 591-27-5 | wikipedia.org |
| Molecular Formula | C₆H₇NO | wikipedia.org |
| Molecular Weight | 109.13 g/mol | wikipedia.org |
| Appearance | White orthorhombic crystals | wikipedia.org |
| Melting Point | 120-124 °C | wikipedia.org |
Scalable Synthetic Protocols and Process Intensification Studies (Academic Perspective)
From an academic standpoint, developing scalable and efficient syntheses is a key goal. For this compound, this involves moving beyond traditional batch processes that often require long reaction times and harsh conditions. researchgate.net Process intensification offers strategies to improve efficiency, safety, and sustainability.
One major area of development is the use of improved catalytic systems for cross-coupling reactions. Modern Buchwald-Hartwig catalyst systems, employing bulky, electron-rich phosphine ligands, exhibit high turnover numbers and rates, allowing for lower catalyst loadings and milder reaction conditions. beilstein-journals.orgyoutube.com
Microwave-assisted synthesis represents a significant process intensification technique. researchgate.net By enabling rapid heating to high temperatures, it dramatically reduces reaction times for both Ullmann and Buchwald-Hartwig couplings, making it an attractive method for rapid library synthesis and process optimization studies. researchgate.net
Flow chemistry is another powerful tool for process intensification. researchgate.net By conducting the reaction in a continuous flow reactor, precise control over reaction parameters like temperature, pressure, and residence time can be achieved. This leads to improved reproducibility, higher yields, and enhanced safety, as hazardous intermediates are generated and consumed in small volumes continuously. A flow process for the synthesis of this compound would likely involve pumping solutions of the precursors and a base through a heated column packed with a heterogeneous catalyst (e.g., palladium or copper on a solid support), followed by in-line purification. Such a setup would be highly amenable to scale-up by simply running the process for a longer duration. mdpi.com
Analysis of Synthetic Byproducts and Reaction Impurities
The impurity profile of this compound is highly dependent on the synthetic route chosen. Understanding and controlling these impurities is critical, particularly for pharmaceutical applications. asianpubs.org
In Ullmann-type syntheses, the high temperatures can lead to several byproducts. These may include:
Homo-coupling products: Formation of symmetrical biaryls from the starting aryl halide.
Reduction products: Reduction of the aryl halide, particularly if a source of hydrogen is present.
Phenol degradation products: The harsh conditions can lead to the decomposition of the phenol starting material, generating tar-like substances. researchgate.net
In Buchwald-Hartwig aminations, potential impurities include:
Homo-coupling of the aniline: Formation of azo or hydrazo compounds.
Biaryl formation: Coupling of the aryl halide with itself. researchgate.net
Phosphine-related impurities: Oxidation or degradation of the phosphine ligand.
Isomeric products: If the starting materials have multiple reactive sites, mixtures of isomers can be formed. For example, a reaction to produce a para-substituted product was noted to also form the ortho isomer. google.com
The presence of unreacted starting materials (3-aminophenol or 4-(trifluoromethyl)phenol) is also a common impurity. Purification is typically achieved through techniques such as column chromatography, recrystallization, or distillation to isolate the desired product with high purity.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the Aniline (B41778) Functional Group
The aniline moiety in 3-[4-(Trifluoromethyl)phenoxy]aniline is a primary determinant of its chemical reactivity. The nitrogen atom's lone pair of electrons can participate in various reactions, making the aniline group both a nucleophile and a director of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
The aniline group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. lkouniv.ac.inwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgyoutube.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.
However, in this compound, the directing influence of the aniline group is modulated by the presence of the phenoxy and trifluoromethyl groups. The trifluoromethyl group is a strong deactivating and meta-directing group. lkouniv.ac.inlibretexts.org Therefore, the regioselectivity of EAS reactions on this molecule will be a balance between the activating ortho-, para-directing effect of the amino group and the deactivating meta-directing effect of the trifluoromethyl group on the other ring. Generally, the strongest activating group dictates the position of substitution. lkouniv.ac.in In this case, the amino group's influence would likely direct incoming electrophiles to the positions ortho and para to it on the aniline ring.
| Substituent | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Activating | Ortho, Para |
| -OAr (Phenoxy) | Activating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Deactivating | Meta |
This table summarizes the general directing effects of the functional groups present in this compound.
Nucleophilic Reactivity and Condensation Pathways
The lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character to the molecule. This allows it to participate in a variety of nucleophilic substitution and condensation reactions. A prominent example is the formation of ureas and amides.
The reaction of anilines with isocyanates is a common method for the synthesis of unsymmetrical ureas. asianpubs.orgnih.gov In the case of this compound, its reaction with an appropriate isocyanate would yield a urea (B33335) derivative. This transformation involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate.
Similarly, this compound can react with acylating agents such as acyl chlorides or anhydrides to form amides. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. libretexts.org The synthesis of N-trifluoromethyl amides has also been explored, though these methods often involve direct trifluoromethylation of an amide or coupling with a trifluoromethylated amine, rather than starting with a pre-trifluoromethylated aniline. nih.govnih.govescholarship.org
Role of the Phenoxy Linker in Modulating Reactivity
The presence of the ether linkage can also influence the conformational flexibility of the molecule, which in turn can affect its interaction with reagents and catalysts. The stability and reactivity of linkers are crucial in various applications, and their chemical nature can be tailored for specific purposes, such as pH-sensitive cleavage. researchgate.net
Influence of the Trifluoromethyl Group on Aromatic Ring Activation and Deactivation
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This strong inductive effect significantly deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. lkouniv.ac.inlibretexts.org The deactivation is so pronounced that Friedel-Crafts reactions often fail on rings bearing a -CF₃ group. lkouniv.ac.in
In the context of electrophilic aromatic substitution, the trifluoromethyl group is a meta-director. lkouniv.ac.inlibretexts.org This is because the deactivating effect is most strongly felt at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of electrophilic attack. youtube.comlibretexts.org In this compound, this deactivating effect is primarily exerted on the phenoxy ring, but its influence can be transmitted through the ether linkage to the aniline ring.
Mechanistic Studies of Key Transformation Reactions
Elucidating the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for these investigations.
Reaction Pathway Elucidation Using Computational Chemistry
While specific computational studies on the reaction mechanisms of this compound are not widely available, computational methods have been extensively used to study the reactivity of related aniline derivatives. For instance, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals has been investigated using density functional theory (DFT) and other high-level computational methods. asianpubs.org Such studies can determine the structures of transition states and intermediates, calculate reaction energy barriers, and predict the most favorable reaction pathways.
Structure-Reactivity Relationships within the this compound Framework
The structure of this compound allows for a detailed analysis of structure-reactivity relationships. The key factors influencing its reactivity are the electronic effects of the substituents and their positions on the aromatic rings.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is primarily inductive (-I) and also involves a deactivating resonance effect (-M). When positioned at the para-position of the phenoxy ring, its electron-withdrawing influence is transmitted through the ether oxygen to the aniline ring. This reduces the electron density on the aniline ring and, most importantly, at the nitrogen atom of the amino group.
Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have demonstrated a correlation between toxicity and molecular descriptors like the Hammett sigma constant (σ) and the 1-octanol/water partition coefficient (log Kow) nih.gov. While not directly a reactivity study, it highlights the importance of electronic parameters in the interaction of such molecules with biological systems, a principle that also applies to chemical reactivity.
The reactivity of the aromatic rings themselves towards electrophilic substitution is also significantly affected. The aniline ring, although activated by the amino group (an ortho-, para-director), is deactivated by the meta-directing effect of the electron-withdrawing 4-(trifluoromethyl)phenoxy substituent. Conversely, the phenoxy ring is strongly deactivated by the trifluoromethyl group, making it less susceptible to electrophilic attack than the aniline ring.
Chemical Stability and Degradation Pathways (Non-Environmental/Biological)
The chemical stability of this compound is generally high, a characteristic feature of compounds containing the trifluoromethyl group. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability wikipedia.org.
Under forcing conditions, degradation can be expected to occur at the weaker points of the molecule, namely the C-N bond of the aniline and the C-O bond of the ether linkage.
Potential Non-Biological Degradation Pathways:
Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-N or C-O bonds could occur, leading to the formation of radical species. The subsequent reactions of these radicals would lead to a complex mixture of degradation products. The presence of the trifluoromethyl group generally increases the thermal stability of aromatic compounds wikipedia.org.
Strong Acid/Base Hydrolysis: While the ether linkage is generally stable, under harsh acidic or basic conditions, cleavage of the diphenyl ether bond could occur. This would likely require high temperatures and pressures.
Oxidative Degradation: Strong oxidizing agents can attack the amino group and the aromatic rings. The amino group is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. The electron-withdrawing nature of the trifluoromethyl group would make the aromatic rings less susceptible to oxidative degradation compared to unsubstituted aniline or phenoxybenzene.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for experimental spectroscopic data for the chemical compound This compound has been conducted to generate a detailed scientific article as requested. The required information includes specific findings for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Despite extensive searches across scientific databases and literature, specific and verifiable experimental data for this compound could not be located. While data for isomeric compounds and other derivatives containing trifluoromethyl and phenoxy aniline moieties are available, such as 4-[4-(Trifluoromethyl)phenoxy]aniline and 4-Phenoxy-3-(trifluoromethyl)aniline, this information does not pertain to the specific structural arrangement of the requested molecule. sigmaaldrich.comwikidata.orgsigmaaldrich.com
The synthesis and characterization of various trifluoromethyl-substituted aniline derivatives have been reported in scientific literature. rsc.orgmdpi.comchemicalbook.com These studies provide detailed spectroscopic data for the compounds synthesized. However, none of the accessed resources contained the specific characterization data for this compound.
Without access to the primary ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectral data, it is not possible to provide the in-depth analysis and interpretation required to populate the requested article sections, including spectral interpretations, data tables, and detailed research findings. Information on related but structurally distinct molecules cannot be used as a substitute, as the spectroscopic characteristics are unique to the precise molecular structure of this compound.
Therefore, the generation of the requested scientific article focusing solely on the advanced spectroscopic characterization and structural analysis of this compound cannot be completed at this time due to the absence of the necessary foundational scientific data.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrational modes of a sample. While specific experimental Raman spectra for 3-[4-(Trifluoromethyl)phenoxy]aniline are not widely published, theoretical calculations and data from analogous compounds allow for a reliable prediction of its characteristic vibrational modes.
The Raman spectrum of this compound is expected to be dominated by vibrations originating from the three main structural components: the aniline (B41778) ring, the phenoxy group, and the trifluoromethyl group.
Key Predicted Raman Bands and Their Assignments:
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3400-3500 | N-H stretching vibrations of the primary amine group. |
| ~3000-3100 | C-H stretching vibrations of the aromatic rings. |
| ~1600-1620 | Aromatic C=C stretching vibrations. |
| ~1250-1350 | C-N stretching vibration of the aniline moiety. |
| ~1200-1280 | Asymmetric and symmetric C-O-C stretching of the ether linkage. |
| ~1100-1150 | C-F stretching vibrations of the trifluoromethyl group. |
| ~700-800 | Out-of-plane C-H bending modes. |
Note: The predicted values are based on theoretical calculations and data from similar molecules such as other substituted anilines and phenoxy derivatives. The exact peak positions and intensities may vary in an experimental spectrum.
The intensity of the Raman bands can be influenced by factors such as conjugation and pre-resonance effects, particularly for the aromatic ring vibrations researchgate.net. Computational studies using Density Functional Theory (DFT) are often employed to calculate and assign the vibrational frequencies of such molecules with a high degree of accuracy researchgate.netconicet.gov.arnih.govnih.gov. These theoretical approaches can help in the detailed interpretation of experimental Raman spectra researchgate.net.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₃H₁₀F₃NO.
Table of Calculated and Expected HRMS Data:
| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M]⁺ | C₁₃H₁₀F₃NO | 269.0714 | 269.0714 |
| [M+H]⁺ | C₁₃H₁₁F₃NO | 270.0792 | 270.0792 |
| [M+Na]⁺ | C₁₃H₁₀F₃NNaO | 292.0534 | 292.0534 |
Note: The calculated masses are based on the most abundant isotopes of each element.
Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are well-suited for obtaining intact molecular ions of such compounds for HRMS analysis bris.ac.uk.
Fragmentation Pattern Analysis for Structural Confirmation
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and helps in confirming its structure. The ionization energies of electrons in a molecule generally follow the order n > π > σ, meaning the lone pair electrons on heteroatoms like nitrogen and oxygen are often ionized first ruc.dk.
Predicted Fragmentation Pathways for this compound:
The fragmentation of this compound is expected to proceed through several key pathways:
Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for diaryl ethers. This can lead to the formation of ions corresponding to the [M-C₆H₄CF₃]⁺ or [M-C₆H₅N]⁺ fragments.
Loss of the Trifluoromethyl Group: The CF₃ group can be lost as a radical, leading to a significant [M-CF₃]⁺ ion.
Fragmentation of the Aniline Moiety: The aniline part can undergo fragmentation, for example, through the loss of HCN.
Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to characteristic fragment ions.
Table of Predicted Major Fragment Ions in EI-MS:
| m/z | Proposed Fragment Structure |
| 269 | [C₁₃H₁₀F₃NO]⁺ (Molecular Ion) |
| 200 | [M-CF₃]⁺ |
| 147 | [C₆H₄CF₃]⁺ |
| 92 | [C₆H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The relative intensities of these fragments would depend on the stability of the resulting ions and the specific conditions of the mass spectrometer.
The study of fragmentation patterns of related compounds, such as halogen-substituted phenylpropenoates, shows that the position of substituents can significantly influence the fragmentation pathways nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings. The primary electronic transitions are π → π* transitions within the aromatic systems. The presence of the amino (-NH₂) and phenoxy (-O-) groups as auxochromes, and the trifluoromethyl (-CF₃) group as a chromophore, will influence the position and intensity of these absorption bands.
Expected UV-Vis Absorption Bands:
| Wavelength Range (nm) | Transition Type | Description |
| ~230-250 | π → π | High-intensity band associated with the electronic transitions in the phenyl rings. |
| ~280-300 | π → π | Lower intensity band, often showing fine structure, also arising from the aromatic systems. |
Note: These are approximate ranges based on data for aniline and its derivatives. The exact λmax values can be influenced by the solvent polarity.
Aniline itself exhibits two main absorption bands around 230 nm and 280 nm researchgate.net. The substitution on the rings in this compound will likely cause a bathochromic (red) shift of these bands. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate and assign the electronic transitions observed in the experimental UV-Vis spectrum researchgate.netnih.govresearchgate.netresearchgate.net.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related phenoxyaniline (B8288346) derivatives provides insight into the likely molecular conformation and intermolecular interactions.
For instance, the crystal structure of 4-nitro-2-phenoxyaniline (B44701) reveals that the two aromatic rings are not coplanar, with a significant dihedral angle between them iucr.org. A similar non-planar conformation is expected for this compound due to steric hindrance around the ether linkage.
Anticipated Structural Features:
Non-planar Conformation: The two phenyl rings are expected to be twisted with respect to each other.
Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds involving the amine group (N-H···O or N-H···F) and potentially C-H···π interactions nih.govresearchgate.net.
Hypothetical Crystallographic Data Table (based on related structures):
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5-10 |
| b (Å) | 10-20 |
| c (Å) | 15-25 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z | 4 or 8 |
Note: This table is purely illustrative and based on data for similar compounds. Actual values would need to be determined experimentally.
Crystal Growth and Optimization Techniques
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For phenoxyaniline derivatives and other similar organic compounds, several techniques can be employed.
A common and effective method is slow evaporation from a suitable solvent. The process involves dissolving the compound in a solvent or a mixture of solvents in which it has moderate solubility and allowing the solvent to evaporate slowly at a constant temperature.
Typical Crystal Growth Procedure:
Solvent Selection: A range of solvents with varying polarities, such as ethanol (B145695), methanol, acetone, or dichloromethane, would be screened to find an appropriate one for this compound nih.govnih.gov.
Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.
Filtration: The solution is filtered to remove any insoluble impurities.
Crystallization: The filtered solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
Harvesting: After a period of several days to weeks, single crystals of suitable size and quality can be harvested iucr.orgnih.gov.
Optimization of crystal growth involves controlling factors such as the rate of evaporation, temperature, and the presence of impurities to obtain crystals with well-defined facets and minimal defects.
Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding)
Following an extensive search of scientific literature and crystallographic databases, no published experimental data was found detailing the crystal structure, intermolecular interactions, or packing arrangement of the specific compound this compound. Searches for crystallographic information, including hydrogen bonding and crystal packing details, did not yield any specific studies for this molecule.
Therefore, a detailed analysis of its intermolecular interactions and packing, including data tables on hydrogen bonding parameters, cannot be provided at this time. The scientific community has not yet reported the single-crystal X-ray diffraction data required for such a description.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation Methods for Molecular Geometry and Electronic Structure
The determination of the most stable three-dimensional arrangement of atoms in a molecule and the distribution of electrons is fundamental to understanding its chemical behavior. Quantum chemical methods are central to these investigations.
Density Functional Theory (DFT) Approaches and Functional Selection
Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. This approach is based on the principle that the ground-state energy of a molecule can be determined from its electron density. The choice of the exchange-correlation functional is critical in DFT calculations as it approximates the complex many-body electronic interactions.
For substituted anilines and related aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. researchgate.netresearchgate.net This functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, often providing reliable results for molecular geometries and vibrational frequencies. researchgate.netresearchgate.net Other functionals, such as BLYP, may also be used and compared to find the best correlation with experimental data where available. researchgate.net Theoretical studies on molecules with similar structural motifs, such as 3,4,5-trimethoxyaniline, have utilized the B3LYP functional to achieve good agreement between theoretical and experimental spectral data. researchgate.net
Selection and Optimization of Basis Sets (e.g., 6-311G(d,p))
The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. The 6-311G(d,p) basis set is a popular choice for calculations on organic molecules. This notation indicates that the core electrons are described by a single contracted Gaussian function, while the valence electrons are described by three functions (one contracted and two uncontracted). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density, particularly for distorted bonds. In computational studies of substituted anilines, basis sets of this type, often with diffuse functions (e.g., 6-311++G(d,p)), are used to obtain accurate results for both molecular structure and spectroscopic properties. researchgate.net
Prediction and Correlation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
Theoretical NMR Chemical Shift Calculations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. mdpi.com This method effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, leading to more accurate predictions. DFT calculations, often using the B3LYP functional and a suitable basis set like 6-311++G(d,p), are combined with the GIAO method to compute the isotropic shielding constants of the nuclei in a molecule. mdpi.com These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). This computational approach has been successfully applied to various organic molecules to aid in the assignment of experimental NMR spectra. mdpi.comresearchgate.net
Table 1: Representative Theoretical NMR Chemical Shift Calculation Parameters This table illustrates typical parameters used in GIAO NMR calculations for aromatic compounds. Specific values for 3-[4-(Trifluoromethyl)phenoxy]aniline would require a dedicated computational study.
| Parameter | Value/Method |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) |
| Solvent Model | IEFPCM (e.g., for DMSO) |
| Reference Standard | Tetramethylsilane (TMS) |
Computational Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculations are typically performed at the same level of theory (e.g., B3LYP/6-311G(d,p)) used for geometry optimization. The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities.
To gain a deeper understanding of the nature of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis decomposes the complex vibrational motions of a molecule into contributions from simpler internal coordinates, such as bond stretches, angle bends, and torsions. nih.gov This allows for a more precise assignment of the calculated vibrational frequencies to specific molecular motions. For example, a PED analysis can distinguish between C-H stretching, C=C aromatic ring stretching, and NH₂ scissoring modes in an aniline (B41778) derivative. Such detailed assignments are crucial for a correct interpretation of the experimental vibrational spectra. nih.gov
Table 2: Illustrative Vibrational Mode Assignments from a PED Analysis This table provides examples of how vibrational modes are assigned based on PED contributions for a substituted aniline. The specific frequencies and contributions for this compound would need to be determined through a specific computational study.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contributions) |
| ~3500 | ~3480 | NH₂ asymmetric stretch (100%) |
| ~3400 | ~3390 | NH₂ symmetric stretch (100%) |
| ~1620 | ~1615 | Aromatic C=C stretch (60%), NH₂ scissoring (30%) |
| ~1300 | ~1295 | C-N stretch (45%), Aromatic C-H in-plane bend (35%) |
| ~1150 | ~1140 | C-O-C asymmetric stretch (70%) |
| ~830 | ~825 | Aromatic C-H out-of-plane bend (85%) |
Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results, including the absorption wavelength (λmax) and oscillator strength (f), can be used to simulate a UV-Vis spectrum, providing insights into the molecule's electronic structure and how it absorbs light. sigmaaldrich.com The accuracy of TD-DFT predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). nih.govsigmaaldrich.com For a molecule like this compound, TD-DFT would identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption profile.
Analysis of Molecular Electronic Properties
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Molecular Stability
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. scirp.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-donating aniline moiety and the electron-withdrawing trifluoromethyl group would significantly influence the energies of the HOMO and LUMO orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-deficient (electrophilic, typically colored blue) regions. This map is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. In this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and the oxygen of the ether linkage, as well as the fluorine atoms, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amine group.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. scirp.org This analysis provides insight into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater charge delocalization. scirp.org For the target molecule, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings, quantifying the stabilizing effects of these interactions.
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. A Potential Energy Surface (PES) scan is a computational method used to map these energy changes as one or more geometric parameters, such as a dihedral angle, are systematically varied. This analysis helps identify the most stable (lowest energy) conformation of a molecule and the energy barriers between different conformers. For this compound, a PES scan would likely be performed by rotating the bonds connecting the aniline ring to the ether oxygen and the phenoxy ring to the ether oxygen. This would reveal the preferred three-dimensional structure of the molecule and the flexibility of the ether linkage.
Thermodynamic Property Calculations (Zero-Point Energy, Enthalpy, Entropy)
Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule in its ground state. Based on the results of a vibrational frequency calculation, key thermodynamic functions such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a given temperature. scirp.org These properties are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it may participate.
Investigation of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)
The investigation of non-linear optical (NLO) properties through computational methods is a pivotal area of research for identifying materials with potential applications in optoelectronics and photonics. For organic molecules like this compound, these properties are fundamentally linked to their molecular structure, electronic charge distribution, and the presence of electron-donating and electron-accepting groups.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting NLO properties. journaleras.comjournaleras.comnih.govplu.mx Methodologies such as DFT with various functionals, including B3LYP and HSEH1PBE, combined with appropriate basis sets like 6-311+G(d,p), are commonly employed to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comjournaleras.complu.mx These parameters are crucial in characterizing the NLO response of a molecule.
The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing trifluoromethyl group connected through a phenoxy-phenyl π-system, suggests the potential for significant intramolecular charge transfer, a key factor for a high NLO response. The trifluoromethyl group is known to be a strong electron acceptor, which can enhance the NLO properties of aromatic systems. journaleras.comjournaleras.comnih.gov
Detailed Research Findings:
While direct experimental or computational data for this compound is absent from the available literature, studies on similar molecules provide valuable insights. For instance, computational studies on trifluoromethyl-substituted pyridine derivatives have shown that the presence of the -CF3 group leads to a considerable enhancement of the first-order hyperpolarizability (β), indicating promising NLO characteristics. journaleras.comjournaleras.com In one such study, the calculated β value for 5-(trifluoromethyl)pyridine-2-thiol was found to be significantly higher than that of the reference material, urea (B33335). journaleras.com
The general approach involves optimizing the molecular geometry and then calculating the electronic properties. The polarizability and hyperpolarizability tensors are determined, from which the average values are calculated. The results are often compared with those of well-known NLO materials like urea or KDP to benchmark the potential of the new compound. plu.mx
Illustrative Data Table for NLO Properties:
The following interactive table illustrates the kind of data that would be generated from a DFT study on the NLO properties of this compound, based on findings for analogous compounds. The values are hypothetical and for illustrative purposes only.
| Property | Computational Method | Basis Set | Calculated Value (a.u.) |
| Dipole Moment (μ) | B3LYP | 6-311++G(d,p) | Value |
| Mean Polarizability (α) | B3LYP | 6-311++G(d,p) | Value |
| First Hyperpolarizability (β) | B3LYP | 6-311++G(d,p) | Value |
| Dipole Moment (μ) | HSEH1PBE | 6-311++G(d,p) | Value |
| Mean Polarizability (α) | HSEH1PBE | 6-311++G(d,p) | Value |
| First Hyperpolarizability (β) | HSEH1PBE | 6-311++G(d,p) | Value |
Note: "a.u." stands for atomic units.
Advanced Computational Modeling of Reaction Pathways and Transition States
Advanced computational modeling is instrumental in elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions. For this compound, such studies could explore its synthesis, degradation, or metabolic pathways. These investigations typically involve mapping the potential energy surface (PES) of a reaction, which requires the accurate calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. mit.edumdpi.com
The process of identifying transition state structures is a significant challenge in computational chemistry due to their fleeting nature. mit.edunih.gov However, the development of sophisticated algorithms and the increasing power of computational resources have made these calculations more feasible. sciencedaily.com Methods such as M06-2X and high-level coupled-cluster techniques like CCSD(T) are often used to obtain reliable energies for the species involved in a reaction pathway. mdpi.com
Detailed Research Findings:
While specific reaction pathways for this compound have not been computationally modeled in the reviewed literature, studies on the reactions of other aniline derivatives provide a clear methodological precedent. For example, the atmospheric degradation of p-chloroaniline initiated by hydroxyl radicals has been theoretically investigated, detailing the addition and isomerization pathways. nih.gov Similarly, the reaction mechanism between 4-methyl aniline and hydroxyl radicals has been computationally explored, identifying the key products and calculating the reaction rate coefficients using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com
A significant advancement in this field is the application of machine learning (ML) to predict transition state structures. mit.edunih.gov These ML models are trained on large datasets of known reactions and can generate plausible transition state geometries from the structures of the reactants and products in a fraction of the time required by traditional quantum chemical methods. mit.edu This approach has the potential to accelerate the exploration of complex reaction networks.
Illustrative Data Table for Reaction Pathway Analysis:
The following interactive table demonstrates the type of data that would be generated in a computational study of a hypothetical reaction involving this compound, for instance, its reaction with a hydroxyl radical. The values are hypothetical and for illustrative purposes.
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| H-abstraction from -NH2 group | ||||
| Reactant Complex Formation | M06-2X | 6-311++G(3df,2p) | Value | Value |
| Transition State for H-abstraction | M06-2X | 6-311++G(3df,2p) | Value | Value |
| Product Complex Formation | M06-2X | 6-311++G(3df,2p) | Value | Value |
| OH addition to the aromatic ring | ||||
| Reactant Complex Formation | M06-2X | 6-311++G(3df,2p) | Value | Value |
| Transition State for OH addition (ortho to -NH2) | M06-2X | 6-311++G(3df,2p) | Value | Value |
| Intermediate Formation | M06-2X | 6-311++G(3df,2p) | Value | Value |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
3-[4-(Trifluoromethyl)phenoxy]aniline serves as a fundamental starting material for the synthesis of intricate organic structures. Its reactive amine group provides a handle for a multitude of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.
The compound is an essential precursor for synthesizing various fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.
Quinolines: The synthesis of quinoline (B57606) rings can be achieved through several classic methods, such as the Friedländer annulation or three-component Povarov reactions. In these syntheses, this compound can act as the aniline (B41778) component, reacting with carbonyl compounds or alkynes to form the core quinoline structure. nih.govresearchgate.netscielo.br The incorporation of the trifluoromethylphenoxy moiety can significantly influence the electronic and biological properties of the resulting quinoline derivatives. nih.govmdpi.com
Benzotriazoles: Benzotriazoles are typically synthesized through the diazotization of ortho-phenylenediamines. gsconlinepress.com this compound can be chemically modified to produce the corresponding ortho-diamine, which is then cyclized to form a substituted benzotriazole. gsconlinepress.comorganic-chemistry.org The resulting fluorinated benzotriazoles are explored for various applications, including as stabilizing agents and in the development of new fluorescent materials. rsc.org
Benzimidazoles: The most common route to benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. nih.govresearchgate.net By converting this compound into the requisite ortho-phenylenediamine precursor, a wide range of substituted benzimidazoles can be accessed. These fluorinated benzimidazoles are of interest due to their potential biological activities. researchgate.netsnnu.edu.cn
Pyrazoles: The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.org The amine group of this compound can be converted into a hydrazine group (-NHNH2). This resulting hydrazine serves as a key building block that, when reacted with appropriate diketones, yields pyrazoles bearing the 4-(trifluoromethyl)phenoxy substituent. nih.govnih.gov Such pyrazole (B372694) derivatives have been investigated for their potential as potent growth inhibitors of various bacterial strains. nih.govnih.gov
The reactivity of the aniline amine group allows for its use as a foundational piece in constructing larger, multifunctional molecules.
Diarylureas: this compound is a key building block for synthesizing N,N'-diarylureas. The reaction typically involves the coupling of the aniline with an isocyanate or a phosgene (B1210022) equivalent. Diarylureas containing the 4-chloro-3-(trifluoromethyl)phenyl moiety, a structure closely related to the subject compound, have shown significant potential as anti-tumor agents by inhibiting various cell lines. nih.gov This highlights the importance of the trifluoromethylphenyl group in designing pharmacologically active molecules. nih.gov
Integration into Advanced Materials Design and Fabrication
The unique properties conferred by the trifluoromethylphenoxy group—such as thermal stability, chemical resistance, and specific optical characteristics—make this compound a valuable component in the design of advanced materials.
While this compound itself is a monoamine, it is a crucial precursor for creating diamine monomers necessary for polymerization. These derived diamines are used to synthesize high-performance functional polymers.
Polyimides: Fluorinated polyimides are renowned for their exceptional properties. Diamines containing trifluoromethyl and phenoxy groups are polymerized with dianhydrides to produce polyimides. mdpi.combohrium.com These polymers exhibit enhanced solubility in organic solvents, high thermal stability, and excellent mechanical properties. mdpi.comresearchgate.net The incorporation of fluorine leads to materials with low dielectric constants and reduced water absorption, making them suitable for applications in microelectronics and aerospace. bohrium.comresearchgate.netmdpi.com
Table 1: Properties of Fluorinated Polyimides Derived from TFDB A representative diamine, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), showcases the typical enhancements seen in polyimides containing trifluoromethyl groups.
| Polymer System | Glass Transition Temp. (Tg) | Optical Loss (at 0.63 µm) | Refractive Index (nTE at 1.3 µm) | Dielectric Constant | Reference |
|---|---|---|---|---|---|
| 6FDA / TFDB | >350 °C | 0.7 dB/cm | 1.523 | 2.72 - 2.81 | researchgate.nettitech.ac.jp |
| PMDA / TFDB | >400 °C | Not specified | 1.614 | Not specified | titech.ac.jp |
The electronic characteristics of this compound make it a candidate for designing materials with specific light-interacting properties.
Polymers, particularly polyimides, derived from monomers containing the trifluoromethylphenoxy moiety exhibit high optical transparency and low optical loss. titech.ac.jp The ability to precisely control the refractive index by copolymerization makes these materials highly attractive for creating optical waveguides and other components for optoelectronic integrated circuits. titech.ac.jp
Organic molecules with large dipole moments and high molecular hyperpolarizability are sought after for non-linear optical (NLO) applications. jhuapl.edutcichemicals.com The combination of the electron-donating aniline and the electron-withdrawing trifluoromethyl group in the subject compound can lead to a significant intramolecular charge-transfer character upon excitation, a key requirement for second and third-order NLO activity. jhuapl.edufrontiersin.org When integrated into polymers or crystalline structures, these moieties can contribute to materials capable of frequency conversion and all-optical switching. rochester.eduwikipedia.org
The inclusion of the this compound structural unit into polymers is a proven strategy for enhancing their stability.
The inherent strength of the carbon-fluorine bond and the aromatic nature of the compound contribute significantly to the thermal robustness of materials in which it is incorporated. mdpi.com Polyimides and poly(aryl ether ketones) containing trifluoromethyl groups exhibit high glass transition temperatures (Tg) and decomposition temperatures often exceeding 500°C. bohrium.comnih.gov
The fluorinated groups also impart a high degree of chemical resistance and hydrophobicity to the polymer, reducing water absorption and improving performance in harsh chemical environments. bohrium.commdpi.com This makes such materials suitable for demanding applications where resistance to degradation is critical.
Structure-Property Relationships for Material Performance
The utility of this compound as a monomer in advanced materials, particularly high-performance polymers like polyimides, is deeply rooted in its unique molecular architecture. The strategic placement of the trifluoromethyl (-CF3) group and the phenoxy ether linkage allows for precise control over the final material's properties. This relationship between molecular structure and macroscopic performance is critical for designing materials tailored to specific applications in electronics, aerospace, and other demanding fields.
Tailoring Electronic and Steric Effects via Trifluoromethyl and Phenoxy Moieties
The performance of materials derived from this compound is significantly influenced by the distinct electronic and steric characteristics of its constituent functional groups. nih.gov The trifluoromethyl (-CF3) group, in particular, plays a pivotal role.
Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis due to the high electronegativity of fluorine atoms (4.0 on the Pauling scale). mdpi.combeilstein-journals.org This strong inductive effect (-I) deactivates the phenoxy ring, influencing the reactivity of the monomer and the electronic properties of the resulting polymer. For instance, in polyimides, the incorporation of -CF3 groups can lead to materials with lower dielectric constants, a critical requirement for microelectronics applications. mdpi.comresearchgate.net The electron-withdrawing nature of the -CF3 group reduces the polarizability of the polymer backbone, thereby decreasing the dielectric constant and dielectric loss. mdpi.com
Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com This steric hindrance can disrupt the close packing of polymer chains. While dense packing is often associated with high mechanical strength, it can also lead to poor solubility and processability in conventional polyimides. researchgate.net The introduction of the bulky -CF3 group, along with the flexible "bent" structure imparted by the meta-substituted aniline and the phenoxy ether linkage, effectively inhibits the formation of highly ordered crystalline domains. researchgate.netproquest.com This leads to more amorphous polymers that exhibit enhanced solubility in common organic solvents, facilitating their processing into films and coatings. researchgate.netresearchgate.net
The phenoxy moiety contributes a flexible ether linkage (C-O-C) to the molecule's backbone. This flexibility disrupts the rigidity typical of aromatic polymer chains, further enhancing solubility and processability. The combination of the bulky -CF3 group and the flexible ether linkage is a well-established strategy for producing soluble, high-performance aromatic polymers with excellent thermal stability. researchgate.netproquest.com
Table 1: Comparison of Substituent Properties This table illustrates the distinct electronic and steric properties of the trifluoromethyl group compared to other common substituents.
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch Lipophilicity Parameter (π) |
| Hydrogen (H) | 1.20 | 2.20 | 0.00 |
| Methyl (-CH3) | 2.00 | 2.55 (Carbon) | +0.56 |
| Trifluoromethyl (-CF3) | 2.44 | 4.00 (Fluorine) | +0.88 |
| Chlorine (Cl) | 1.75 | 3.16 | +0.71 |
Data synthesized from multiple sources. beilstein-journals.orgmdpi.com
Modulating Intermolecular Interactions for Desired Material Characteristics
The specific arrangement of functional groups in this compound dictates the nature and strength of intermolecular interactions within materials derived from it. These non-covalent forces, including hydrogen bonding and van der Waals forces, are fundamental to determining a material's bulk properties such as thermal stability, mechanical strength, and chemical resistance. mdpi.com
Hydrogen Bonding: The aniline moiety possesses an amine (-NH2) group, which acts as a hydrogen bond donor. elsevierpure.com In the solid state, this group can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. Potential acceptors include the nitrogen atom of another amine group (N-H···N) or, notably, the highly electronegative fluorine atoms of the -CF3 group (N-H···F). nih.gov The fluorine atoms can also participate in weaker C-H···F interactions. ias.ac.in These hydrogen bonds contribute significantly to the cohesion and thermal stability of the resulting materials.
By carefully balancing these varied intermolecular forces, materials with a desirable combination of properties can be engineered. For example, the presence of hydrogen bonding contributes to thermal and mechanical stability, while the steric hindrance from the -CF3 group ensures good solubility and processability, creating high-performance polymers suitable for advanced applications. researchgate.netresearchgate.net
Table 2: Influence of Trifluoromethyl Group on Polyimide Properties This table summarizes typical effects observed when incorporating trifluoromethyl-containing diamines, such as derivatives of this compound, into polyimides, compared to their non-fluorinated analogues.
| Property | Non-Fluorinated Polyimide | CF3-Containing Polyimide | Rationale |
| Solubility | Often poor in organic solvents | Enhanced solubility | Steric hindrance from bulky -CF3 groups disrupts chain packing. researchgate.net |
| Dielectric Constant (Dk) | Higher (e.g., >3.0) | Lower (e.g., <3.0) | Strong electron-withdrawing nature of -CF3 reduces polarizability. mdpi.comresearchgate.net |
| Thermal Stability (Td5%) | High | Generally remains high or improves | Strong C-F bonds and intermolecular interactions. mdpi.comresearchgate.net |
| Optical Transparency | Can be colored (yellow/brown) | Often improved (more colorless) | Disruption of charge-transfer complexes between polymer chains. proquest.com |
| Water Absorption | Higher | Lower | Increased hydrophobicity/lipophilicity from the -CF3 group. beilstein-journals.org |
Analytical Method Development for Research Applications
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools for the separation and purification of chemical compounds. For 3-[4-(Trifluoromethyl)phenoxy]aniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful methods for purity assessment and the isolation of related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is often suitable for aniline (B41778) derivatives. sielc.com The development of such a method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any impurities.
For the analysis of related substances in trifluoromethyl-substituted anilines, a C18 column is a common choice for the stationary phase. thermofisher.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphoric acid or formic acid in water. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer for peak identification. sielc.com
A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of impurities with a wide range of polarities. The detection of this compound and its impurities can be effectively achieved using a UV detector, as aromatic compounds typically exhibit strong absorbance in the UV region. The validation of an HPLC method would involve assessing parameters such as selectivity, precision, accuracy, and linearity to ensure its reliability for purity evaluation. ptfarm.pl
Table 1: Example HPLC Method Parameters for Analysis of a Related Trifluoromethyl Aniline Compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of HPLC parameters based on methods used for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility, GC-MS can be a valuable tool for the analysis of its more volatile derivatives or related impurities. epa.gov For aniline derivatives, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. thermofisher.com Common derivatization reagents include silylating agents that react with the amine group.
The GC-MS system separates compounds based on their boiling points and interactions with the capillary column, and the mass spectrometer provides structural information for identification. gcms.cz A fused silica (B1680970) capillary column, such as one coated with a non-polar stationary phase like 5% diphenyl/95% dimethyl polysiloxane, is frequently used for the separation of a wide range of organic compounds. humanjournals.com The mass spectrometer fragments the eluted compounds into characteristic ions, allowing for their identification by comparing the resulting mass spectra to spectral libraries. humanjournals.com
Quantitative Analytical Techniques for Research Samples
The accurate quantification of this compound in research samples is essential for various applications, including reaction yield determination and stability studies. Quantitative analysis is typically performed using a validated HPLC method with an external standard calibration.
A calibration curve is constructed by preparing a series of standard solutions of the pure compound at known concentrations and analyzing them by HPLC. The peak area of the analyte is plotted against its concentration to generate a linear regression model. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. The development of quantitative structure-activity relationship (QSAR) models can also be employed to predict the biological activities of related aniline derivatives. researchgate.net
Spectroscopic Techniques for In-Process Reaction Monitoring
Spectroscopic techniques are powerful for monitoring the progress of chemical reactions in real-time, a concept known as Process Analytical Technology (PAT). polito.it For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the reaction kinetics and the formation of intermediates and byproducts.
FT-IR spectroscopy can be used to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. nih.gov For instance, the progress of a reaction involving an amine can be followed by observing changes in the N-H stretching region.
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers detailed structural information about the molecules in the reaction mixture. nih.gov By taking samples at various time points and analyzing their NMR spectra, it is possible to track the conversion of reactants to products and identify any significant intermediates. researchgate.net This information is crucial for optimizing reaction conditions to maximize yield and minimize impurity formation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)aniline |
| Acetonitrile |
| Formic Acid |
| Phosphoric Acid |
| Methanol |
| 3-bromo-5-(trifluoromethyl)aniline |
Emerging Research Directions and Future Perspectives
Novel and Sustainable Synthetic Approaches for 3-[4-(Trifluoromethyl)phenoxy]aniline
While traditional methods for synthesizing diaryl ethers and trifluoromethylated anilines exist, future research will likely focus on developing more sustainable and efficient synthetic routes to this compound. Current industrial syntheses for related compounds often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. google.com For instance, the synthesis of similar halogenated aniline (B41778) derivatives can involve nitration followed by hydrogenation reduction. google.com
Future methodologies could explore:
Catalytic C-O Cross-Coupling Reactions: Developing novel palladium- or copper-catalyzed cross-coupling reactions could enable a more direct and atom-economical synthesis from 3-aminophenol (B1664112) and 4-chlorobenzotrifluoride, or similar precursors.
Flow Chemistry: The use of continuous flow reactors could offer improved safety, efficiency, and scalability for the synthesis of this compound, minimizing waste and energy consumption.
Biocatalysis: Engineering enzymes to catalyze the formation of the ether linkage or the amination of a precursor molecule could provide a highly selective and environmentally benign synthetic route.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalytic Methods | High yield, atom economy, milder conditions | Development of novel, robust, and recyclable catalysts. |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reactor design and reaction parameters. |
| Biocatalysis | High selectivity, green chemistry, mild conditions | Enzyme discovery and protein engineering for specific substrate recognition. |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration
A comprehensive understanding of the structure-property relationships of this compound is crucial for its application. Integrating advanced spectroscopic techniques with computational modeling can provide unprecedented insights into its molecular behavior.
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can fully elucidate the chemical structure and connectivity. Furthermore, studying the through-space and through-bond couplings involving the fluorine atoms of the trifluoromethyl group can provide detailed conformational information.
Computational Chemistry: Density Functional Theory (DFT) and ab initio methods can be employed to calculate molecular geometry, vibrational frequencies (IR and Raman), and electronic properties. chemicalbook.comsemanticscholar.org Such studies on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) have been used to analyze vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are critical for predicting reactivity. chemicalbook.com Similar computational studies on this compound would be invaluable. For example, the mechanism and kinetics of the reaction of aniline derivatives with hydroxyl radicals have been successfully modeled using computational methods. mdpi.com
A proposed workflow for integrated analysis:
| Step | Technique/Method | Expected Outcome |
| 1 | Synthesis & Purification | High-purity sample of this compound. |
| 2 | Spectroscopic Analysis | Experimental data from NMR, FT-IR, and FT-Raman spectroscopy. chemicalbook.com |
| 3 | Computational Modeling | Theoretical prediction of spectra, molecular orbitals, and electrostatic potential using DFT. semanticscholar.orgniscpr.res.in |
| 4 | Integrated Analysis | Correlation of experimental and theoretical data to achieve a deep mechanistic understanding. |
Expansion into New Areas of Advanced Materials and Functional Molecules
The unique combination of a flexible ether linkage, a reactive amine group, and a lipophilic trifluoromethyl group makes this compound an attractive building block for novel materials and functional molecules. Research on analogous compounds has highlighted their potential in various fields. For example, other trifluoromethylated aniline derivatives are used as intermediates for materials with high thermal stability and chemical resistance.
Future research could focus on:
High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced thermal stability, low dielectric constants, and improved solubility in organic solvents.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the molecule could be tuned through derivatization to create novel host or emissive materials for OLED applications.
Liquid Crystals: The rigid aromatic rings combined with the flexible ether linkage could be exploited in the design of new liquid crystalline materials.
Theoretical Prediction and Experimental Validation of Undiscovered Chemical Reactivity
The reactivity of this compound is not extensively documented. Theoretical calculations can predict novel reaction pathways that can then be validated experimentally.
Electrophilic Aromatic Substitution: Computational models can predict the regioselectivity of electrophilic substitution on the two aromatic rings, guiding synthetic efforts to create specific isomers.
Oxidation and Reduction Reactions: The aniline moiety can be oxidized to form various products, while the trifluoromethyl group is generally stable. Understanding the electrochemical properties through cyclic voltammetry and theoretical calculations can reveal its potential in redox-active materials.
N-H Bond Reactivity: The amine group can participate in a wide range of reactions, including N-alkylation, N-acylation, and the formation of Schiff bases. niscpr.res.in Exploring these reactions with novel reagents could lead to a diverse library of derivatives.
A study on substituted 3-phenoxy-3-perfluoroalkylprop-2-enals demonstrated the synthetic potential of related structures. nih.gov
Exploration of New Chemical Derivations and Analogues for Specific Chemical Functions
Systematic derivatization of the this compound scaffold is a promising strategy for developing molecules with tailored functions. The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs due to its ability to enhance metabolic stability and binding affinity. mdpi.com
Key areas for derivatization include:
Pharmaceutical Intermediates: The core structure is present in analogues of kinase inhibitors and other biologically active molecules. For example, Sorafenib, a cancer therapeutic, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety. mdpi.com Synthesizing a library of amides, sulfonamides, and ureas from this compound could yield new drug candidates.
Agrochemicals: Many herbicides and pesticides contain trifluoromethyl and phenoxy ether motifs. Derivatization could lead to new agrochemicals with improved efficacy and environmental profiles.
Functional Dyes and Probes: Modification of the aromatic rings or the amine group could lead to the development of new dyes or fluorescent probes for chemical sensing or biological imaging.
The table below lists some potential derivatives and their target applications:
| Derivative Class | Potential Application | Rationale |
| Amides/Ureas | Pharmaceuticals | Mimicking structures of known kinase inhibitors. mdpi.com |
| Schiff Bases | Advanced Materials, Antimicrobials | Formation of conjugated systems and potential biological activity. niscpr.res.in |
| Halogenated Analogues | Agrochemicals, Materials Science | Tuning electronic properties and lipophilicity. semanticscholar.org |
| N-Alkylated Derivatives | Chemical Synthesis | Increasing steric bulk and modifying solubility. rsc.org |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 5.2–5.8 ppm, broad). The -CF₃ group quashes adjacent carbon signals in ¹³C NMR .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1250–1100 cm⁻¹ (C-F stretch), and 1600 cm⁻¹ (C=C aromatic) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 267.22 (C₁₃H₁₀F₃NO⁺) with fragmentation patterns confirming the phenoxy-aniline backbone .
How can researchers resolve contradictions in reported reaction conditions for nitro group reduction?
Advanced Research Focus
Conflicting data exist on optimal reduction methods:
- Fe/HCl : High yield (85–90%) but generates acidic waste .
- Catalytic Hydrogenation : Cleaner but requires specialized equipment and may deactivate catalysts due to -CF₃ electron withdrawal .
Resolution Strategy :
Perform kinetic studies to compare reduction rates.
Use in situ IR or HPLC to monitor intermediate formation.
Validate purity via DSC (melting point ~120–125°C) and elemental analysis .
What computational methods predict the compound’s bioactivity and binding affinity?
Q. Advanced Research Focus
- Molecular Docking : The -CF₃ and phenoxy groups enhance hydrophobic interactions with targets like kinase enzymes (e.g., EGFR).
- QSAR Models : LogP and Hammett σ values correlate with antibacterial IC₅₀ (e.g., ~15 µM against S. aureus) .
- DFT Calculations : Predict electrophilic reactivity at the para position of the aniline ring, guiding derivatization strategies .
How do structural analogs of this compound compare in biological activity?
Q. Advanced Research Focus
- 4-Chloro-3-(trifluoromethyl)aniline : Higher cytotoxicity (HeLa IC₅₀ = 8 µM) due to increased electrophilicity .
- Methoxy-Substituted Analogs : Reduced metabolic clearance (t₁/₂ > 6 hrs in microsomal assays) but lower solubility .
- SAR Trends : Electron-withdrawing groups at the 4-position enhance antimicrobial activity, while bulky substituents reduce CNS penetration .
What safety protocols are critical for handling this compound in the lab?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and goggles (amine group is a mild irritant) .
- Ventilation : Use fume hoods due to potential dust formation (LD₅₀ oral, rat = 320 mg/kg) .
- Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid .
How can researchers address discrepancies in reported melting points or spectral data?
Q. Advanced Research Focus
- Crystallization Solvents : Recrystallization from ethanol/water yields mp 118–120°C, while DCM/hexane gives mp 115–117°C due to polymorphism .
- Deuterated Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH₂ proton signals by 0.3 ppm .
- Collaborative Validation : Cross-check data with repositories like PubChem (CID 18616797) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
